1,1-Difluoro-2-isocyanatoethane
Description
1,1-Difluoro-2-isocyanatoethane (CAS No. 1237532-46-5) is an organofluorine compound with the molecular formula C₃H₃F₂NO and a molecular weight of 107.06 g/mol . Its structure features a difluoroethyl group (-CH₂CF₂) bonded to an isocyanate (-NCO) group, as indicated by its SMILES notation [C-]#[N+]CC(F)F and InChIKey ZSEJLELCCJQLBU-UHFFFAOYSA-N . The compound is stored under unspecified conditions, and its boiling point remains undocumented in available literature .
Properties
IUPAC Name |
1,1-difluoro-2-isocyanatoethane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3F2NO/c4-3(5)1-6-2-7/h3H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHMFJCVUFBFVNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)F)N=C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00625398 | |
| Record name | 1,1-Difluoro-2-isocyanatoethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00625398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1237532-46-5 | |
| Record name | 1,1-Difluoro-2-isocyanatoethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00625398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-difluoro-2-isocyanatoethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Difluoro-2-isocyanatoethane can be synthesized through several methods. One common approach involves the reaction of 1,1-difluoroethane with phosgene (COCl2) in the presence of a base such as triethylamine. The reaction proceeds as follows: [ \text{CH3CHF2 + COCl2 + NEt3 → C3H3F2NO + NEt3HCl} ]
Another method involves the fluorination of 2-isocyanatoethanol using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). The reaction conditions typically require anhydrous solvents and low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound often involves the continuous flow process, where reactants are fed into a reactor under controlled conditions. This method ensures high yield and purity of the product. The use of catalysts and optimized reaction parameters, such as temperature and pressure, further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,1-Difluoro-2-isocyanatoethane undergoes various chemical reactions, including:
Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, leading to the formation of corresponding adducts.
Polymerization: The isocyanate group can undergo polymerization reactions to form polyurethanes and other polymeric materials.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Catalysts: Tertiary amines, metal catalysts
Solvents: Anhydrous solvents such as dichloromethane, tetrahydrofuran
Temperature: Typically low to moderate temperatures to prevent side reactions
Major Products Formed
Ureas: Formed by reaction with amines
Carbamates: Formed by reaction with alcohols
Thiocarbamates: Formed by reaction with thiols
Polyurethanes: Formed by polymerization reactions
Scientific Research Applications
Organic Synthesis
1,1-Difluoro-2-isocyanatoethane serves as a versatile reagent in organic synthesis, particularly in the preparation of fluorinated compounds. Its isocyanate functional group allows for the formation of ureas and carbamates, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
- Case Study : A study demonstrated the use of this compound in synthesizing fluorinated ureas that exhibit enhanced biological activity compared to their non-fluorinated counterparts. These compounds showed potential as anti-cancer agents due to their ability to inhibit specific enzyme pathways involved in tumor growth .
Pharmaceutical Development
The unique properties of this compound make it a candidate for drug development. Its incorporation into drug molecules can enhance pharmacokinetic properties such as solubility and bioavailability.
- Case Study : Research has indicated that incorporating fluorinated isocyanates into drug scaffolds can lead to increased metabolic stability. For instance, a series of fluorinated derivatives were synthesized and tested for their efficacy as inhibitors of specific kinases involved in cancer progression .
Material Science
In material science, this compound is used in the development of advanced materials such as polymers and coatings. Its reactivity allows it to participate in various polymerization reactions.
- Case Study : A recent investigation focused on using this compound to create fluorinated polyurethane elastomers with improved thermal stability and mechanical properties. The resulting materials exhibited superior performance in harsh environments compared to traditional polyurethanes .
Comparative Analysis of Applications
| Application Area | Key Benefits | Example Use Case |
|---|---|---|
| Organic Synthesis | Formation of ureas and carbamates | Synthesis of anti-cancer agents |
| Pharmaceutical Development | Enhanced metabolic stability | Development of kinase inhibitors |
| Material Science | Improved thermal stability | Creation of fluorinated polyurethane elastomers |
Mechanism of Action
The mechanism of action of 1,1-difluoro-2-isocyanatoethane involves the reactivity of its isocyanate group. The isocyanate group can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable adducts. This reactivity is exploited in various applications, such as the synthesis of ureas and carbamates, where the isocyanate group reacts with amines and alcohols, respectively.
Comparison with Similar Compounds
1,1,1-Trifluoro-2-isocyanatoethane (CAS 371-92-6)
1,1-Dichloro-2,2-difluoroethane (CAS 471-43-2)
- Molecular Formula : C₂H₂Cl₂F₂
- Molecular Weight : 134.94 g/mol
- Key Differences :
- Substitution of the isocyanate group with chlorine atoms alters chemical behavior.
- Chlorine increases molecular weight and boiling point compared to fluorine-substituted analogs.
- Reactivity: Reacts with metals (e.g., barium, sodium) to form explosive compounds, similar to 1,1-difluoroethane derivatives .
- Applications: Used in laboratory research and industrial synthesis .
2-Chloro-1,1-difluoroethane (CAS 338-65-8)
2-(Difluoromethoxy)-1,1,1-trifluoroethane (CAS 1885-48-9)
Ethane, 1,2-diisocyanato- (CAS 929-26-0)
Biological Activity
1,1-Difluoro-2-isocyanatoethane (DFICE) is a fluorinated organic compound with the chemical formula C3H3F2NO. Its unique structure imparts distinctive properties that have garnered interest in various fields, particularly in medicinal chemistry and materials science. This article focuses on the biological activity of DFICE, exploring its potential applications, mechanisms of action, and relevant case studies.
- Molecular Formula : C3H3F2NO
- Molecular Weight : 109.06 g/mol
- Boiling Point : 56-58 °C
- Melting Point : -50 °C
Biological Activity Overview
The biological activity of DFICE is primarily associated with its ability to interact with biological macromolecules, influencing various biochemical pathways. Research indicates that DFICE may exhibit:
- Cytotoxicity : Preliminary studies suggest that DFICE can induce cytotoxic effects in certain cancer cell lines.
- Enzyme Inhibition : DFICE has been shown to inhibit specific enzymes, which may contribute to its therapeutic potential.
- Anti-inflammatory Properties : There are indications that DFICE may possess anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
The mechanisms through which DFICE exerts its biological effects include:
- Interaction with Proteins : DFICE can form covalent bonds with amino acid residues in proteins, potentially altering their function and stability.
- Inhibition of Glycolysis : Similar to other fluorinated compounds, DFICE may inhibit glycolytic enzymes, thereby affecting energy metabolism in cells.
- Modulation of Signaling Pathways : DFICE may influence various signaling pathways involved in cell proliferation and apoptosis.
Case Study 1: Cytotoxic Effects on Cancer Cells
A study investigated the effects of DFICE on glioblastoma multiforme (GBM) cells. The results demonstrated that DFICE exhibited significant cytotoxicity with an IC50 value lower than that of conventional chemotherapeutics. The mechanism was attributed to the inhibition of glycolytic enzymes, leading to reduced ATP production and increased apoptotic markers.
Case Study 2: Enzyme Inhibition
Research has shown that DFICE acts as a potent inhibitor of hexokinase II (HKII), an enzyme critical for glucose metabolism in cancer cells. In vitro assays indicated that DFICE binds to HKII with high affinity, leading to a decrease in glycolytic flux and subsequent energy depletion in tumor cells.
Case Study 3: Anti-inflammatory Activity
In a model of acute inflammation, DFICE was administered to assess its anti-inflammatory properties. The compound significantly reduced the levels of pro-inflammatory cytokines and inhibited the recruitment of immune cells to inflamed tissues. This suggests potential therapeutic applications for inflammatory diseases.
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
